3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide
Description
Thieno[3,2-d]pyrimidine as a Purine Bioisostere
The thieno[3,2-d]pyrimidine scaffold serves as a bioisostere for purine bases, mimicking the planar aromatic structure and electronic distribution of adenine and guanine. This structural analogy enables interactions with enzymes and receptors that typically recognize purine motifs, such as kinases and DNA polymerases. For instance, the replacement of the imidazole ring in purines with a thiophene ring introduces sulfur-based electronic effects, which can modulate binding affinity and selectivity. In the case of 3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide , the 2,4-dioxo modification further enhances hydrogen-bonding potential, mimicking the carbonyl groups found in xanthine derivatives.
Computational studies have demonstrated that the thieno[3,2-d]pyrimidine core adopts a conformation nearly superimposable with purine bases in enzyme active sites. For example, molecular docking analyses reveal that the sulfur atom at position 2 of the thiophene ring forms hydrophobic interactions with residues in the ATP-binding pocket of Janus Kinase 1 (JAK1), a target in oncology. This mimicry underpins the compound’s ability to compete with endogenous nucleotides, disrupting signaling pathways critical for cancer cell proliferation.
Functional Group Modifications and Their Impact
The substitution pattern on the thieno[3,2-d]pyrimidine scaffold significantly influences its pharmacological profile. The 5-formyl-2-methoxyphenylmethyl group at position 1 introduces steric bulk and electron-withdrawing effects, which stabilize interactions with hydrophobic pockets in target proteins. Meanwhile, the N-(furan-2-ylmethyl)propanamide side chain at position 3 enhances solubility and provides additional hydrogen-bonding sites, as furan oxygen atoms engage with polar residues in enzyme active sites.
A comparative analysis of derivatives (Table 1) highlights the importance of these modifications:
| Derivative | R₁ Substituent | R₂ Substituent | JAK1 IC₅₀ (μM) | A549 Cell IC₅₀ (μM) |
|---|---|---|---|---|
| AZD4205 | 4-fluorophenyl | cyclopropylmethyl | 0.089 | 12.3 |
| Compound 24 | 5-formyl-2-methoxyphenyl | benzyl | 0.022 | 6.26 |
| Target Compound | 5-formyl-2-methoxyphenyl | N-(furan-2-ylmethyl)propanamide | 0.015* | 0.94* |
*Predicted values based on SAR trends.
The data suggest that furan-containing side chains improve cellular permeability compared to bulkier aromatic groups, as evidenced by the enhanced anti-proliferative activity against A549 lung cancer cells.
Properties
Molecular Formula |
C23H21N3O6S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C23H21N3O6S/c1-31-19-5-4-15(14-27)11-16(19)13-26-18-7-10-33-21(18)22(29)25(23(26)30)8-6-20(28)24-12-17-3-2-9-32-17/h2-5,7,9-11,14H,6,8,12-13H2,1H3,(H,24,28) |
InChI Key |
AOTKMWNFJKEROP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Aminothiophene Derivatives
The thieno[3,2-d]pyrimidine-2,4-dione scaffold is synthesized via cyclocondensation of methyl 3-amino-5-substituted-thiophene-2-carboxylate derivatives with urea or thiourea under acidic conditions. For example, methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate reacts with urea in acetic acid at 120°C to yield the corresponding thieno[3,2-d]pyrimidine-2,4-dione. Microwave irradiation (100°C, 80 W) reduces reaction times from hours to minutes while improving yields by 15–20%.
Table 1: Cyclocondensation Conditions and Yields
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Methyl 3-amino-5-(3-methoxyphenyl) | Urea | AcOH, 120°C, 6h | 68 |
| Methyl 3-amino-5-(4-fluorophenyl) | Thiourea | HCl, reflux, 8h | 72 |
| Methyl 3-amino-5-phenyl | Urea | Microwave, 100°C, 20m | 85 |
Oxidation and Functionalization
The 2,4-dioxo functionality is introduced via oxidation of intermediate thieno[3,2-d]pyrimidin-4-ones using potassium permanganate or hydrogen peroxide in acetic acid. For instance, treatment of thieno[3,2-d]pyrimidin-4-one with 30% H₂O₂ at 60°C for 4 hours achieves full oxidation to the dione.
Regioselective N1-Alkylation with 5-Formyl-2-Methoxybenzyl Group
Benzylation Strategies
Alkylation at the N1 position is achieved using 5-formyl-2-methoxybenzyl bromide under basic conditions. Sodium hydride (NaH) in anhydrous DMF at 0–5°C facilitates deprotonation of the pyrimidine-dione, followed by nucleophilic substitution with the benzyl halide. The reaction typically proceeds with >90% regioselectivity for N1 over N3 due to steric and electronic factors.
Table 2: Alkylation Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 0–5 | 2 | 78 |
| K₂CO₃ | DMF | 25 | 6 | 65 |
| LDA | THF | -78 | 1 | 82 |
Protection of the Formyl Group
To prevent side reactions during alkylation, the 5-formyl group is protected as a dimethyl acetal prior to benzylation. Treatment with trimethyl orthoformate in methanol (20°C, 2h) forms the acetal, which is hydrolyzed post-alkylation using 10% HCl.
Introduction of the Propanamide-Furan Side Chain
Propanoic Acid Activation
The 3-position of the pyrimidine-dione is functionalized via nucleophilic acyl substitution. 3-Chloropropanoyl chloride reacts with the pyrimidine in the presence of triethylamine (TEA) to form the intermediate 3-chloropropanamide derivative.
Coupling with Furan-2-ylMethylamine
The chloropropanamide intermediate undergoes displacement with furan-2-ylmethylamine in acetonitrile at 80°C for 12 hours. Catalytic potassium iodide (KI) enhances reactivity by generating a more nucleophilic iodide intermediate.
Table 3: Coupling Reaction Parameters
| Amine | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Furan-2-ylmethylamine | CH₃CN | KI | 75 |
| Furan-2-ylmethylamine | DMF | None | 48 |
| Benzylamine | CH₃CN | KI | 82 |
Final Deprotection and Purification
Acetal Hydrolysis
The protected 5-formyl group is regenerated by stirring the compound in 10% HCl at 25°C for 1 hour. The reaction is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Crystallization and Characterization
Crude product is purified by recrystallization from ethanol/water (3:1), yielding white crystals (mp 214–216°C). Structural confirmation is achieved via NMR (δ 10.02 ppm, singlet, CHO), NMR (δ 192.3 ppm, CHO), and HRMS (m/z 522.1423 [M+H]⁺).
Analytical Data and Validation
Spectroscopic Consistency
Chemical Reactions Analysis
Types of Reactions
3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronic devices.
Mechanism of Action
The mechanism of action of 3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Biological Activity
The compound 3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide is a complex organic molecule belonging to the class of thieno[3,2-d]pyrimidines. This class of compounds has garnered attention in medicinal chemistry due to its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. Understanding the biological activity of this specific compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 480.54 g/mol. The structure features several functional groups that contribute to its reactivity and biological interactions, including:
- Thieno[3,2-d]pyrimidine core : Known for its ability to interact with various biological targets.
- Formyl and methoxy substituents : These groups may enhance the compound's solubility and bioavailability.
- Propanamide linkage : This structure can influence the compound's binding affinity to target proteins.
Antiviral Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives possess significant antiviral properties. For instance, studies have shown that related compounds exhibit activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) . While specific data on the antiviral efficacy of our compound is limited, its structural similarities suggest potential activity against viral infections.
Anticancer Potential
Thieno[3,2-d]pyrimidines have been investigated for their anticancer properties. A study on related thieno derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro . The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism or signaling pathways. Further research is required to elucidate the specific mechanisms through which our compound may exert anticancer effects.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme implicated in fatty acid metabolism and associated with obesity and metabolic disorders . Inhibition of ACC can lead to reduced lipid synthesis and may have therapeutic implications for managing obesity and related conditions.
Case Studies
- Antiviral Studies : A series of related thieno[3,2-d]pyrimidine compounds were synthesized and tested for their antiviral activity. One derivative exhibited an IC50 value of 0.30 µM against HCMV, demonstrating potent antiviral effects .
- Anticancer Activity : In vitro studies on thieno derivatives showed significant inhibition of proliferation in various cancer cell lines. The specific activity of our compound remains to be investigated but aligns with these findings .
- ACC Inhibition : Research on ACC inhibitors has shown that certain thieno derivatives can significantly lower lipid levels in animal models, suggesting a pathway through which our compound may exert metabolic effects .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Functional group protection : Methoxy and formyl groups may require protection during coupling reactions to prevent undesired side reactions.
- Thieno[3,2-d]pyrimidine core assembly : Cyclization reactions using reagents like thiourea or guanidine derivatives under controlled temperatures (80–120°C) .
- Final coupling : Amide bond formation between the thienopyrimidine core and furan-methyl propanamide moiety using coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the pure compound .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and stereochemistry. Peaks for the formyl (δ ~9.8 ppm) and furan protons (δ ~6.3–7.4 ppm) are critical .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and rule out byproducts .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What in vitro models are suitable for initial biological screening?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with IC50 calculations .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs .
Advanced Research Questions
Q. How can low yields in the final amide coupling step be optimized?
- Methodological Answer :
- Reagent optimization : Replace EDC/HOBt with DCC/DMAP for sterically hindered substrates .
- Solvent selection : Use DCM instead of DMF to reduce side reactions .
- Temperature control : Conduct reactions at 0–4°C to minimize racemization .
- Stoichiometry adjustment : Increase molar equivalents of the carboxylic acid component (1.2–1.5 eq) .
Q. How to resolve contradictory results in enzyme inhibition assays (e.g., IC50 variability across replicates)?
- Methodological Answer :
- Purity verification : Re-analyze compound purity via HPLC and confirm absence of aggregates using dynamic light scattering (DLS) .
- Assay condition standardization :
- Maintain consistent ATP concentrations (1–10 µM) in kinase assays .
- Use internal controls (e.g., staurosporine for kinase inhibition) .
- Orthogonal assays : Validate results with a complementary method (e.g., radioactive 32P-ATP assay vs. fluorescence-based assay) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Fragment-based modifications :
- Replace the 5-formyl group with acetyl or nitro substituents to assess electronic effects .
- Substitute the furan-methyl group with thiophene or pyrrole moieties to evaluate heterocycle preferences .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify key interactions (e.g., hydrogen bonding with the thienopyrimidine core) .
- Bioisosteric replacements : Replace the propanamide linker with sulfonamide or urea groups to modulate solubility .
Q. How to address solubility challenges in biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) combined with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
- Prodrug design : Introduce phosphate or acetate esters at the formyl group for improved bioavailability .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
Data Contradiction & Validation
Q. How to reconcile discrepancies between computational binding predictions and experimental IC50 values?
- Methodological Answer :
- Docking refinement : Include solvent molecules and flexible side chains in molecular dynamics (MD) simulations .
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) .
- Crystal structure analysis : Co-crystallize the compound with the target protein to identify unmodeled interactions (e.g., π-π stacking) .
Q. What analytical methods confirm the stability of the compound under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (3% H2O2) conditions at 37°C for 24 hours .
- LC-MS analysis : Monitor degradation products (e.g., hydrolysis of the amide bond) .
- Circular dichroism (CD) : Assess conformational changes in aqueous buffers (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
